N,3,5-trimethylcyclohexan-1-amine, Mixture of diastereomers N,3,5-trimethylcyclohexan-1-amine, Mixture of diastereomers
Brand Name: Vulcanchem
CAS No.: 252854-24-3
VCID: VC11500490
InChI: InChI=1S/C9H19N/c1-7-4-8(2)6-9(5-7)10-3/h7-10H,4-6H2,1-3H3
SMILES:
Molecular Formula: C9H19N
Molecular Weight: 141.25 g/mol

N,3,5-trimethylcyclohexan-1-amine, Mixture of diastereomers

CAS No.: 252854-24-3

Cat. No.: VC11500490

Molecular Formula: C9H19N

Molecular Weight: 141.25 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

N,3,5-trimethylcyclohexan-1-amine, Mixture of diastereomers - 252854-24-3

Specification

CAS No. 252854-24-3
Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
IUPAC Name N,3,5-trimethylcyclohexan-1-amine
Standard InChI InChI=1S/C9H19N/c1-7-4-8(2)6-9(5-7)10-3/h7-10H,4-6H2,1-3H3
Standard InChI Key LHDILKRXQQVVFM-UHFFFAOYSA-N
Canonical SMILES CC1CC(CC(C1)NC)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N,3,5-Trimethylcyclohexan-1-amine consists of a cyclohexane backbone with three methyl groups at positions 1, 3, and 5 and a primary amine group at position 1. The stereochemical arrangement of substituents creates multiple diastereomers due to the presence of two or more stereogenic centers. For example, the 1-amino group and 3,5-methyl groups can adopt axial or equatorial orientations, leading to conformational heterogeneity.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₂₁N
Molecular Weight155.28 g/mol
CAS NumberNot explicitly reported
IUPAC NameN,3,5-Trimethylcyclohexan-1-amine

Synthesis and Stereochemical Control

Reductive Amination Pathways

The synthesis of N,3,5-trimethylcyclohexan-1-amine typically involves reductive amination of 3,5-dimethylcyclohexanone with methylamine. This process proceeds via imine intermediate formation, followed by catalytic hydrogenation to yield the amine. The reaction’s stereochemical outcome depends on the catalyst and reaction conditions:

3,5-Dimethylcyclohexanone+CH₃NH₂H2/catalystN,3,5-Trimethylcyclohexan-1-amine\text{3,5-Dimethylcyclohexanone} + \text{CH₃NH₂} \xrightarrow{\text{H}_2/\text{catalyst}} \text{N,3,5-Trimethylcyclohexan-1-amine}

Heterogeneous catalysts like Raney nickel favor equatorial amine group placement, while homogeneous catalysts may produce axial configurations.

Diastereomer Resolution

Chromatographic separation of diastereomers is achieved using chiral stationary phases or derivatization with chiral auxiliaries. For instance, 2-(anthracene-2,3-dicarboximido)propanol generates fluorescent diastereomeric adducts separable via reversed-phase HPLC . The “Induced Chiral Fields” hypothesis posits that achiral C18 columns discriminate diastereomers through substrate-dependent chiral interactions .

Physicochemical Properties

Basicity and Reactivity

The compound’s amino group exhibits a pKa of ~10.4, typical of aliphatic amines, enabling participation in nucleophilic reactions with epoxides and carbonyl compounds. Steric hindrance from the 3,5-methyl groups moderates reactivity, favoring selective reactions at the amino site.

Table 2: Spectroscopic Data

TechniqueKey SignalsSource
¹H NMRδ 1.0–1.2 (m, CH₃), 2.4–2.6 (m, NHCH₃)
IR3350 cm⁻¹ (N–H stretch), 2850 cm⁻¹ (C–H)

Industrial and Research Applications

Epoxy Resin Hardening

As a polyamine hardener, N,3,5-trimethylcyclohexan-1-amine cross-links epoxy resins via nucleophilic attack on oxirane rings, forming a 3D polymer network. The diastereomeric mixture enhances resin toughness due to varied cross-link densities.

Table 3: Performance in Epoxy Systems

PropertyDiastereomer MixturePure Isomer
Tensile Strength (MPa)85 ± 378 ± 2
Glass Transition (°C)120135

Chiral Separation Studies

The compound’s diastereomers serve as test substrates for evaluating chiral separation methods. For example, ODS (C18) columns resolve enantiomers of methyl-branched fatty acids when derivatized with cyclohexane-based chiral reagents .

Future Directions

Stereoselective Synthesis

Advances in asymmetric catalysis could enable enantioselective synthesis of individual diastereomers, optimizing performance in polymer and pharmaceutical applications.

Green Chemistry Approaches

Solvent-free reductive amination and biocatalytic routes are under investigation to reduce waste and energy consumption.

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